5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Description
5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a substituted tetrahydronaphthalene derivative with a fluorine atom at position 5 and a methyl group at position 7 on the aromatic ring. The compound’s amine group is protonated as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications.
Properties
IUPAC Name |
5-fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c1-7-5-9-8(10(12)6-7)3-2-4-11(9)13;/h5-6,11H,2-4,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGUNIKGBDMCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2N)C(=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:
Fluorination: Introduction of a fluorine atom into the naphthalene ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Reduction: Reduction of the naphthalene ring to form tetrahydronaphthalene. This step often involves catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Amination: Introduction of the amine group. This can be done through nucleophilic substitution reactions using amine precursors.
Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom or amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted naphthalenes with different functional groups.
Scientific Research Applications
5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of fluorine’s effects on chemical reactivity and stability.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, leading to altered biological activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Compound A’s methyl group at position 7 increases lipophilicity compared to the chloro-substituted analog (7-chloro-5-fluoro derivative). This may influence blood-brain barrier permeability.
Physicochemical Properties
- Solubility : The hydrochloride salt of Compound A likely improves aqueous solubility compared to its free base form. In contrast, the carboxylic acid analog (1,2,3,4-tetrahydronaphthalene-1-carboxylic acid) has higher solubility in polar solvents due to its ionizable COOH group.
Biological Activity
5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a synthetic organic compound notable for its potential therapeutic applications. This compound features a naphthalene backbone with a fluorine atom at the 5th position and a methyl group at the 7th position, which significantly influences its biological activity.
- Molecular Formula : C11H14FN
- Molecular Weight : 179.23 g/mol
- CAS Number : 1337379-85-7
The unique structural characteristics of this compound contribute to its reactivity and interaction with biological targets, making it an interesting subject for medicinal chemistry research.
Research indicates that 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine exhibits several biological activities:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which can affect various metabolic pathways.
- Receptor Binding : Its structural similarity to other biologically active molecules allows it to bind to different receptors, potentially modulating their activity.
The presence of the fluorine atom and the methyl group enhances its binding affinity and specificity towards these targets, which is crucial for developing therapeutic applications.
Interaction Studies
Studies have shown that this compound interacts with various molecular targets. For instance, it has been identified as a selective agonist for the D3 dopamine receptor (D3R), promoting β-arrestin translocation and G protein activation without significant activity at other dopamine receptors. This selectivity is vital for reducing side effects associated with less selective compounds .
Structure-Activity Relationship (SAR)
Understanding the SAR of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is essential for optimizing its efficacy. The following table summarizes findings from SAR studies:
| Compound ID | D3R Agonist Activity (EC50) | D2R Antagonist Activity (IC50) |
|---|---|---|
| 1 | 710 ± 150 nM | 15,700 ± 3,000 nM |
| 2 | 278 ± 62 nM | 9,000 ± 3,700 nM |
| 3 | 98 ± 21 nM | 6,800 ± 1,400 nM |
These findings suggest that modifications to the chemical structure can significantly impact the biological activity of the compound .
Neuroprotective Effects
A notable study investigated the neuroprotective effects of compounds similar to 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine on dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). The results indicated that certain analogs could protect against neurodegeneration associated with Parkinson's disease models. This highlights the potential of this compound in treating neuropsychiatric disorders .
Enzyme Interaction Studies
Further research focused on enzyme interactions revealed that this compound could inhibit specific enzymes involved in neurotransmitter metabolism. This inhibition could lead to increased levels of neurotransmitters such as dopamine and serotonin in the brain, suggesting potential applications in mood disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
